molecular formula C13H18N2O6S B021875 N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate CAS No. 80082-51-5

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate

Cat. No.: B021875
CAS No.: 80082-51-5
M. Wt: 330.36 g/mol
InChI Key: ZKBSWKZPOKQJSG-TVQRCGJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves the protection of the amino group of L-threonine, followed by the introduction of the benzyloxycarbonyl group. The final step involves the formation of the O-methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce the deprotected amino acid .

Scientific Research Applications

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
  • N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
  • N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate

Uniqueness

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This allows for more diverse chemical reactions compared to other amino acid derivatives that lack the hydroxyl group .

Properties

CAS No.

80082-51-5

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

[(2S,3R)-4-amino-3-benzyl-3-carbamoyloxy-4-oxobutan-2-yl] methanesulfonate

InChI

InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)13(11(14)16,20-12(15)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,14,16)(H2,15,17)/t9-,13+/m0/s1

InChI Key

ZKBSWKZPOKQJSG-TVQRCGJNSA-N

Isomeric SMILES

C[C@@H]([C@](CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C

SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C

Canonical SMILES

CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C

Synonyms

N-[(1S,2R)-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester;  [R-(R*,S*)]-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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